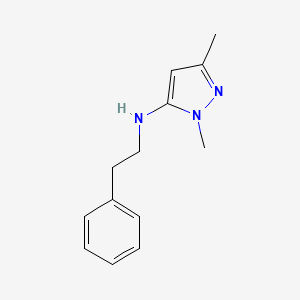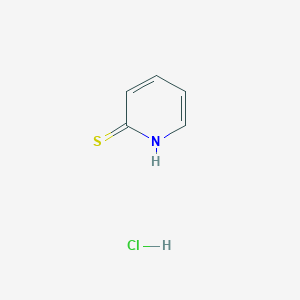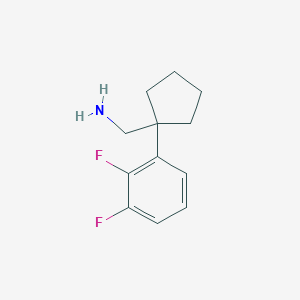![molecular formula C12H15N3O2 B11740691 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol CAS No. 1855950-45-6](/img/structure/B11740691.png)
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a compound that features a phenol group, a pyrazole ring, and a hydroxyethyl substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenol group imparts antioxidant properties, while the pyrazole ring is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the hydroxyethyl group: The pyrazole derivative is then reacted with ethylene oxide or ethylene glycol under controlled conditions to introduce the hydroxyethyl group.
Attachment of the phenol group: The final step involves the reaction of the hydroxyethyl-pyrazole derivative with a phenol derivative, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Biological Activity: The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)aniline: Similar structure but with an aniline group instead of a phenol group.
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the combination of its phenol group, pyrazole ring, and hydroxyethyl substituent. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1855950-45-6 |
|---|---|
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
3-[[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c16-7-6-15-5-4-12(14-15)13-9-10-2-1-3-11(17)8-10/h1-5,8,16-17H,6-7,9H2,(H,13,14) |
Clé InChI |
WDQGIASOXWTNTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CNC2=NN(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11740615.png)
![2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile](/img/structure/B11740616.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740622.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740624.png)
![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740634.png)

![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11740638.png)
![{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11740659.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
